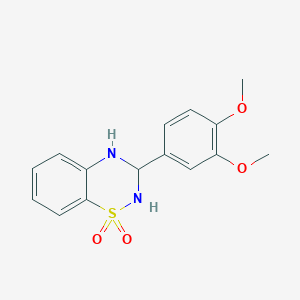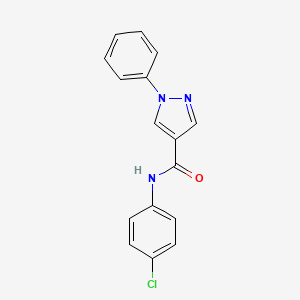![molecular formula C20H11BrI2N2O2 B11268727 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11268727.png)
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol: is a chemical compound with the following molecular formula:
C13H10BrNO
and a molecular weight of 276.13 g/mol . It belongs to the class of imino-substituted phenols.準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method is the condensation reaction between 2-(3-bromophenyl)-1,3-benzoxazole and 4,6-diiodoresorcinol. The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
化学反応の分析
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the imine group or other functional moieties.
Substitution: Substitution reactions may occur at the bromine or iodine positions.
Common Reagents and Conditions: Reagents such as reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and halogenating agents (e.g., N-bromosuccinimide) are commonly used.
Major Products: The specific products depend on reaction conditions, but variations in the imine, halogen, or phenolic groups are likely.
科学的研究の応用
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Fluorescent Probes: Its benzoxazole moiety makes it useful as a fluorescent probe in biological studies.
Biological Imaging: The compound’s fluorescence properties allow its use in cellular imaging.
Drug Development: Researchers explore its potential as a lead compound for drug development.
Materials Science: The compound’s unique structure may find applications in materials science, such as polymers or coatings.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
類似化合物との比較
Remember that this information is based on available data, and further research may provide deeper insights into the compound’s properties and applications.
特性
分子式 |
C20H11BrI2N2O2 |
|---|---|
分子量 |
645.0 g/mol |
IUPAC名 |
2-[[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C20H11BrI2N2O2/c21-13-3-1-2-11(6-13)20-25-17-5-4-15(9-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H |
InChIキー |
YQBZMUCKFFBKGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11268647.png)
![N-(3,5-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11268648.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B11268650.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B11268655.png)
![N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11268659.png)
![N-(2-chlorobenzyl)-3-(9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11268666.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11268669.png)
![ethyl 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B11268671.png)

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11268699.png)
![4-bromo-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268704.png)
![4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268720.png)
![6-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11268736.png)

